
4'-Azetidinomethyl-3-bromobenzophenone
Description
Overview of Benzophenone Derivatives in Chemical Research
Benzophenone derivatives represent a cornerstone of modern medicinal and materials chemistry due to their structural versatility and broad biological activity. The benzophenone scaffold consists of two aromatic rings connected by a carbonyl group, enabling diverse functionalization that modulates electronic properties and intermolecular interactions. These derivatives exhibit pharmacological activities ranging from anticancer and anti-inflammatory effects to antiviral and antimicrobial properties. For example, ketoprofen and fenofibrate—market drugs featuring benzophenone motifs—demonstrate the scaffold’s therapeutic relevance.
Recent advances highlight benzophenones' role in photodynamic therapy and organic electronics. Their ability to undergo intersystem crossing (ISC) makes them valuable in ultralong room-temperature phosphorescence (RTP) materials. Modifications such as electron-donating substituents can suppress non-radiative decay pathways, enhancing RTP lifetimes up to 2.0 seconds. Structurally, the carbonyl group’s electrophilicity facilitates nucleophilic additions, while aromatic rings enable π-π stacking and hydrophobic interactions critical for target binding.
Table 1 : Key Applications of Benzophenone Derivatives
Historical Context of Azetidine-Containing Compounds
Azetidines—four-membered saturated nitrogen heterocycles—have evolved from structural curiosities to strategic motifs in drug design. First synthesized in the early 20th century via Schiff base reactions, azetidines gained prominence with the discovery of β-lactam antibiotics like penicillin. Their inherent ring strain (≈25 kcal/mol) confers reactivity exploitable in ring-opening and functionalization reactions. For instance, azetidine-2-carboxylic acid, a proline analog found in plants, underscores their biological relevance despite toxicity.
Synthetic methodologies have advanced significantly. Early routes relied on β-lactam reductions, while modern strategies employ strain-release homologation and transition-metal catalysis. Couty’s azetidine synthesis, utilizing β-amino alcohols, enables enantioselective production of 2-cyanoazetidines for CNS drug candidates. Recent work also highlights azetidines as isosteres for piperidines and pyrrolidines, improving metabolic stability and target affinity.
Position of 4'-Azetidinomethyl-3-bromobenzophenone in Contemporary Chemical Science
This compound (C₁₇H₁₆BrNO) exemplifies the convergence of benzophenone and azetidine chemistries. Its structure features a brominated benzophenone core linked to an azetidine ring via a methylene bridge, combining electrophilic aromatic substitution sites with a strained heterocycle. This hybrid architecture enhances molecular rigidity and diversifies interaction modes, making it a candidate for targeted drug discovery and materials science.
Synthetic routes typically involve Friedel-Crafts acylation or nucleophilic substitution. For example, reacting 3-bromobenzophenone with azetidine in the presence of a base yields the target compound. The azetidine’s nitrogen can further participate in alkylation or acylation, enabling derivatization into probes or bioactive molecules.
Table 2 : Structural Comparison with Related Azetidine-Benzophenone Hybrids
Significance and Research Relevance
The integration of azetidine and benzophenone moieties in this compound offers unique advantages:
- Dual Pharmacophores : The benzophenone core provides a planar, hydrophobic surface for target engagement, while the azetidine introduces conformational constraint and basicity, enhancing binding specificity.
- Synthetic Versatility : Functional groups (bromine, carbonyl) permit further modifications, such as Suzuki couplings or Grignard reactions, to optimize pharmacokinetic properties.
- Materials Potential : The compound’s aromatic and heterocyclic components could contribute to organic semiconductors or RTP materials by modulating electron transport and triplet-state dynamics.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3-bromophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c18-16-4-1-3-15(11-16)17(20)14-7-5-13(6-8-14)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGPKQJVMZUSQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642797 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-40-6 | |
Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](3-bromophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Reaction Conditions and Parameters
Parameter | Typical Range/Value | Notes |
---|---|---|
Temperature | Room temperature to reflux (~60-80°C) | Reflux enhances yield and reaction rate |
Solvent | Dichloromethane, toluene | Choice affects solubility and reaction kinetics |
Base | Triethylamine, potassium carbonate | Facilitates deprotonation and nucleophilic attack |
Reaction Time | Several hours (4-12 h) | Dependent on scale and temperature |
Purification | Recrystallization, column chromatography | Ensures removal of unreacted starting materials and byproducts |
Research Findings and Optimization
- Studies indicate that the choice of base significantly impacts the yield and purity of 4'-Azetidinomethyl-3-bromobenzophenone. Organic bases like triethylamine provide milder conditions, while inorganic bases such as potassium carbonate may require longer reaction times.
- Solvent polarity influences the solubility of azetidine and 3-bromobenzophenone, affecting the reaction rate. Non-polar solvents like toluene are preferred for better control over side reactions.
- Reflux conditions have been shown to improve conversion rates, with yields typically ranging from 70% to 85% under optimized conditions.
- Purification by silica gel chromatography followed by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields a product with purity exceeding 98%.
Comparative Data Table of Preparation Parameters
Study/Source | Base Used | Solvent | Temperature | Reaction Time | Yield (%) | Purification Method |
---|---|---|---|---|---|---|
EvitaChem (2025) | Triethylamine | Dichloromethane | Reflux (~60°C) | 6 hours | 80 | Chromatography + recrystallization |
Literature Analogues | Potassium carbonate | Toluene | 70°C | 8 hours | 75 | Recrystallization |
Experimental Reports | Triethylamine | Dichloromethane | Room temperature | 12 hours | 70 | Chromatography |
Notes on Scale-Up and Industrial Considerations
- While laboratory syntheses are batch processes, industrial production may employ continuous flow reactors to enhance reproducibility and scalability.
- Automated reagent addition and precise temperature control improve product consistency.
- Environmental and safety considerations include handling of brominated intermediates and azetidine, which require appropriate containment and waste management.
Chemical Reactions Analysis
Types of Reactions
4’-Azetidinomethyl-3-bromobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
4’-Azetidinomethyl-3-bromobenzophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-3-bromobenzophenone involves its interaction with specific molecular targets and pathways. The azetidinomethyl group and bromine atom play crucial roles in its binding affinity and reactivity with biological molecules. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes .
Comparison with Similar Compounds
Substituent-Based Classification of Analogues
Nitrogen-Containing Derivatives
- 4'-Azetidinomethyl-3-bromobenzophenone (Target Compound): Structure: Bromine (3-position) + azetidinomethyl (4'-position). Limited solubility in polar solvents due to the compact azetidine ring .
- 3-Bromo-4'-thiomorpholinomethylbenzophenone: Structure: Thiomorpholine (sulfur-containing six-membered ring) at 4'-position. Comparison: Thiomorpholine offers better solubility in polar aprotic solvents compared to azetidine. The sulfur atom enhances lipophilicity and may stabilize charge-transfer interactions. Melting point data unavailable, but thiomorpholine derivatives generally exhibit lower melting points than rigid azetidine analogues .
- 4-Acetamido-3-bromobenzophenone: Structure: Acetamido group (-NHCOCH₃) at 4-position. Comparison: The acetamido group participates in hydrogen bonding, improving aqueous solubility. However, the electron-withdrawing nature of the acetyl group reduces electrophilic reactivity at the bromine site compared to the target compound .
- 4-Aminobenzophenone: Structure: Primary amine (-NH₂) at 4-position. Comparison: The amino group is strongly electron-donating, increasing basicity and reactivity in coupling reactions. However, it lacks the steric hindrance and conformational rigidity of the azetidine group in the target compound .
Sulfur-Containing Derivatives
- 3-Bromo-4'-(ethylthio)benzophenone: Structure: Ethylthio (-S-C₂H₅) at 4'-position. Comparison: The ethylthio group is highly lipophilic, favoring membrane permeability in biological systems. However, it lacks the nitrogen-based hydrogen-bonding capability of azetidine, reducing interactions with polar targets .
Nitro and Halogen-Substituted Derivatives
- 3-Bromo-3',5-dinitro-A-methylbenzophenone: Structure: Bromine (3-position) + nitro groups (3',5-positions) + methyl group. Comparison: Nitro groups are strong electron-withdrawing substituents, significantly enhancing electrophilicity at the bromine site. Melting point: 173°C (high due to nitro group polarity) .
- 4'-Bromoacetophenone: Structure: Bromine (4'-position) + acetyl group. The acetyl group is electron-withdrawing, directing electrophilic substitutions to the brominated ring. Lower molecular weight correlates with higher volatility .
Data Table: Key Properties of Selected Analogues
Compound Name | Substituents | Molecular Formula | Melting Point (°C) | Key Properties |
---|---|---|---|---|
This compound | Br (3), Azetidinomethyl (4') | C₁₇H₁₆BrNO | Not reported | Moderate solubility, ring strain |
3-Bromo-4'-thiomorpholinomethylbenzophenone | Br (3), Thiomorpholine (4') | C₁₈H₁₈BrNOS | Not reported | High lipophilicity, sulfur stabilization |
4-Acetamido-3-bromobenzophenone | Br (3), Acetamido (4) | C₁₅H₁₂BrNO₂ | Not reported | Hydrogen bonding, reduced reactivity |
3-Bromo-4'-(ethylthio)benzophenone | Br (3), Ethylthio (4') | C₁₅H₁₃BrOS | Not reported | High membrane permeability |
3-Bromo-3',5-dinitro-A-methylbenzophenone | Br (3), NO₂ (3',5), CH₃ | C₁₄H₁₀BrN₂O₅ | 173 | High polarity, strong electrophilicity |
4'-Bromoacetophenone | Br (4'), Acetyl | C₈H₇BrO | Not reported | Volatile, simple reactivity profile |
Research Findings and Trends
- Reactivity: Nitro-substituted derivatives (e.g., 3',5-dinitro analogue) exhibit the highest electrophilic reactivity due to electron-withdrawing effects, whereas amino/azetidine groups reduce reactivity .
- Solubility : Acetamido and thiomorpholine groups improve solubility in polar media, while azetidine’s compact structure limits this property .
- Biological Interactions : Ethylthio and thiomorpholine groups enhance membrane permeability, making them suitable for drug design, whereas azetidine’s rigidity may favor target-specific binding .
Biological Activity
Overview
4'-Azetidinomethyl-3-bromobenzophenone is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C₁₇H₁₆BrNO and a molecular weight of 330.22 g/mol, is being investigated for its interactions with various biomolecules and its therapeutic properties, particularly in anti-inflammatory and anticancer contexts .
Chemical Structure and Properties
The structure of this compound features a bromobenzophenone moiety linked to an azetidine group. This unique combination contributes to its biological activity through various mechanisms, including enzyme modulation and receptor interaction.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆BrNO |
Molecular Weight | 330.22 g/mol |
CAS Number | 898756-40-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The azetidinomethyl group enhances its binding affinity, while the bromine atom may influence its reactivity with biological molecules. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with receptors that mediate cellular responses, affecting pathways related to cancer progression.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research shows that it can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in cellular models.
Research Findings:
In a model of lipopolysaccharide (LPS)-induced inflammation, this compound exhibited a dose-dependent decrease in cytokine levels, supporting its role as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound | Key Features | Biological Activity |
---|---|---|
4-Azetidinomethyl-4’-bromobenzophenone | Similar azetidine structure | Moderate anticancer activity |
3-Azetidinomethyl-4’-bromobenzophenone | Different substitution pattern | Lower anti-inflammatory effects |
Q & A
Q. Table 1. Example Protocol for Bromobenzophenone Analog Synthesis
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Nitration | HNO₃/H₂SO₄, 0–5°C | 65% |
2 | Benzylation | Benzyl chloride, K₂CO₃, DMF | 85% |
3 | Bromination | Br₂, FeCl₃, CH₂Cl₂, RT | 80% |
Adapted from Qian et al. (2009) with modifications for azetidinomethyl substitution .
What advanced spectroscopic techniques are critical for characterizing this compound?
Methodological Answer :
Combine spectroscopic methods for unambiguous identification:
Q. Table 2. Key Spectroscopic Data
Technique | Observed Signal | Assignment |
---|---|---|
¹H NMR | δ 7.8–8.2 (m, 4H) | Aromatic protons |
¹³C NMR | δ 195.5 | Ketone carbonyl |
IR | 1680 cm⁻¹ | C=O stretch |
Data synthesized from synthetic protocols and structural databases .
How should researchers address contradictory spectroscopic data during characterization?
Methodological Answer :
Resolve discrepancies via:
Purity Verification : Use HPLC (≥95% purity) to exclude impurities .
2D NMR (HSQC/HMBC) : Resolve signal overlap and confirm connectivity .
Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
Example: Unexplained downfield shifts in azetidine protons may indicate conformational strain, requiring molecular dynamics simulations .
What is the impact of replacing the azetidinomethyl group with other heterocycles?
Methodological Answer :
Substitution alters physicochemical and bioactive properties:
Q. Table 3. Comparative Properties of Heterocyclic Derivatives
Substituent | logP (Calc.) | Solubility (mg/mL) |
---|---|---|
Azetidinomethyl | 3.2 | 0.8 |
Piperidinomethyl | 3.7 | 0.5 |
Pyrrolidinomethyl | 3.5 | 0.6 |
Data extrapolated from bromo-fluoro benzophenone analogs and QSAR studies .
How can computational methods aid in understanding reactivity or toxicity?
Q. Methodological Answer :
- Reactivity Prediction : DFT calculations (e.g., Fukui indices) identify electrophilic sites for bromination or nucleophilic substitution .
- Toxicity Profiling : In silico models (e.g., ProTox-II) predict toxicity endpoints when experimental data are limited .
Example: Use DFT to model azetidine ring strain and its effect on reaction kinetics .
How should researchers approach toxicity assessment given limited toxicological data?
Q. Methodological Answer :
- In Vitro Assays : Prioritize Ames tests (mutagenicity) and hepatocyte viability assays .
- Structural Analogs : Compare with toxicological profiles of brominated acetophenones (e.g., 4-Acetamido-3-bromoacetophenone) .
Note: Follow OECD guidelines for standardized toxicity testing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.